Diethyl 3-ethenylcyclopent-3-ene-1,1-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 3-ethenylcyclopent-3-ene-1,1-dicarboxylate is an organic compound with the molecular formula C13H18O4 It is a derivative of cyclopentene, featuring two ester groups and an ethenyl group attached to the cyclopentene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 3-ethenylcyclopent-3-ene-1,1-dicarboxylate typically involves the alkylation of diethyl malonate with cis-1,4-dichlorobutene, followed by a reaction with dichlorocarbene . The reaction conditions often include the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the diethyl malonate, facilitating the alkylation process. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 3-ethenylcyclopent-3-ene-1,1-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ethenyl group can participate in electrophilic addition reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Electrophiles: Halogens (Br2, Cl2), hydrogen halides (HBr, HCl).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate can yield diethyl 3-ethenylcyclopent-3-ene-1,1-dicarboxylic acid, while reduction with lithium aluminum hydride can produce diethyl 3-ethenylcyclopent-3-ene-1,1-diol.
Wissenschaftliche Forschungsanwendungen
Diethyl 3-ethenylcyclopent-3-ene-1,1-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Wirkmechanismus
The mechanism by which diethyl 3-ethenylcyclopent-3-ene-1,1-dicarboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ester groups can undergo hydrolysis to release active carboxylic acids, which can then participate in various biochemical pathways. The ethenyl group can also interact with nucleophiles, leading to the formation of new chemical bonds and the modulation of biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl 3-cyclopentene-1,1-dicarboxylate: Lacks the ethenyl group, making it less reactive in certain types of chemical reactions.
Diethyl 3-ethynylcyclopent-3-ene-1,1-dicarboxylate: Contains an ethynyl group instead of an ethenyl group, leading to different reactivity and applications.
Uniqueness
Diethyl 3-ethenylcyclopent-3-ene-1,1-dicarboxylate is unique due to the presence of both ester and ethenyl groups, which provide a combination of reactivity and versatility in chemical synthesis and biological applications. Its structure allows for a wide range of chemical modifications, making it a valuable compound in various fields of research.
Eigenschaften
CAS-Nummer |
158389-19-6 |
---|---|
Molekularformel |
C13H18O4 |
Molekulargewicht |
238.28 g/mol |
IUPAC-Name |
diethyl 3-ethenylcyclopent-3-ene-1,1-dicarboxylate |
InChI |
InChI=1S/C13H18O4/c1-4-10-7-8-13(9-10,11(14)16-5-2)12(15)17-6-3/h4,7H,1,5-6,8-9H2,2-3H3 |
InChI-Schlüssel |
BQUXXIGIZGQOSH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1(CC=C(C1)C=C)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.